Ceralifimod - 891859-12-4

Ceralifimod

Catalog Number: EVT-263609
CAS Number: 891859-12-4
Molecular Formula: C27H33NO4
Molecular Weight: 435.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ceralifimod (ONO-4641), chemically known as 1-({6-[(2-methoxy-4-propylbenzyl)oxy]-1-methyl-3,4-dihydronaphthalen-2-yl}methyl)azetidine-3-carboxylic acid [], is a second-generation sphingosine 1-phosphate (S1P) receptor agonist. It exhibits high selectivity for S1P receptors 1 and 5 [, ]. This selectivity is a key factor differentiating it from first-generation S1P modulators like fingolimod and is central to its therapeutic potential in autoimmune diseases [, ].

Synthesis Analysis

The synthesis of Ceralifimod involves a multi-step process that optimizes the structure for S1P receptor selectivity and potency. Starting from a hit compound with an amino acid moiety, structural modifications are introduced, including the incorporation of a dihydronaphthalene central core to induce conformational constraint []. Further optimization focuses on the lipophilic tail region, culminating in the final structure of Ceralifimod [].

Molecular Structure Analysis

Ceralifimod features a dihydronaphthalene central core, which plays a crucial role in its S1P receptor selectivity []. The specific arrangement of chemical groups within its structure, including the amino acid moiety and lipophilic tail, contributes to its high affinity for S1P1 and S1P5 receptors [].

Mechanism of Action

Ceralifimod exerts its effects by selectively binding to S1P receptors 1 and 5 [, ]. This binding leads to the internalization and degradation of these receptors, effectively reducing the number of S1P receptors available on the surface of lymphocytes []. This process, known as functional antagonism, prevents lymphocytes from responding to S1P gradients, thereby inhibiting their egress from lymphoid organs into the circulation and reducing their infiltration into sites of inflammation [].

Applications

Ceralifimod's primary scientific application lies in its potential as a therapeutic agent for autoimmune diseases, particularly multiple sclerosis [, , , ]. Its ability to modulate the immune system by selectively targeting S1P receptors makes it a promising candidate for further investigation.

Preclinical Studies:

  • Multiple Sclerosis: In preclinical studies using the experimental autoimmune encephalomyelitis (EAE) model, Ceralifimod has shown efficacy in reducing MRI lesion volume, preventing new lesion formation, and improving evoked potential deficits [, ]. These findings suggest that Ceralifimod may have disease-modifying effects in MS.
  • Type 1 Diabetes: Research in non-obese diabetic (NOD) mice, a model of type 1 diabetes mellitus, indicates that Ceralifimod may delay the onset and progression of the disease, potentially by preserving insulin-producing beta cells in the pancreas [].

Clinical Trials:

  • Multiple Sclerosis: Clinical trials are underway to evaluate the safety and efficacy of Ceralifimod in patients with relapsing-remitting multiple sclerosis. Early results suggest that Ceralifimod can reduce MRI disease activity and may offer advantages over first-generation S1P modulators in terms of cardiac safety and lymphocyte recovery upon treatment discontinuation [, ].

Fingolimod (FTY720)

Compound Description: Fingolimod is a first-generation sphingosine-1-phosphate (S1P) receptor modulator that binds non-selectively to S1P receptors, including S1P1, S1P3, S1P4, and S1P5 [, , , , ]. It acts as a functional antagonist at S1P1, internalizing the receptor and preventing lymphocyte egress from lymph nodes [, ]. This leads to a reduction in circulating lymphocytes, particularly T cells, which are implicated in autoimmune responses [, ].

Relevance: Fingolimod serves as a crucial comparator to ceralifimod in multiple studies due to its established efficacy in treating relapsing-remitting multiple sclerosis (RRMS) [, ]. While both drugs modulate S1P receptors, ceralifimod exhibits higher selectivity for S1P1 and S1P5, potentially leading to an improved safety and tolerability profile compared to fingolimod [, , ]. Specifically, ceralifimod demonstrates a reduced impact on heart rate and a lower incidence of bradycardia and atrioventricular block compared to fingolimod [].

Siponimod (BAF-312)

Compound Description: Siponimod is a second-generation, orally active, selective S1P1 and S1P5 receptor modulator []. It exhibits a higher selectivity for S1P1 compared to S1P3, potentially resulting in an improved safety profile [].

Relevance: Siponimod, like ceralifimod, represents a more selective approach to S1P modulation compared to first-generation compounds like fingolimod []. The development of both compounds highlights the ongoing research efforts to identify S1P modulators with improved efficacy and safety profiles for treating autoimmune diseases like RRMS [].

Ponesimod

Compound Description: Ponesimod is a selective S1P1 receptor modulator with a short half-life, leading to rapid lymphocyte recovery upon treatment discontinuation [, , ]. It exhibits a 10-fold higher selectivity for S1P1 compared to S1P3 [].

Relevance: Ponesimod shares a similar mechanism of action with ceralifimod, both acting as selective S1P1 receptor modulators [, , ]. The development of ponesimod, alongside ceralifimod, underscores the interest in leveraging S1P1 modulation as a therapeutic strategy for autoimmune diseases.

KRP-203

Compound Description: KRP-203 is a highly selective S1P1 receptor agonist, demonstrating efficacy in reducing disease activity in animal models of multiple sclerosis [].

Relevance: KRP-203, similar to ceralifimod, specifically targets S1P1, suggesting a shared mechanism of action in modulating immune responses []. The investigation of both compounds emphasizes the therapeutic potential of selective S1P1 modulation in treating autoimmune diseases.

RPC-1063

Compound Description: RPC-1063 is a selective S1P1 receptor modulator under investigation for its therapeutic potential in inflammatory bowel disease, particularly ulcerative colitis [].

Relevance: RPC-1063, along with ceralifimod, highlights the broader applicability of S1P1 modulation beyond multiple sclerosis, extending to other autoimmune disorders like ulcerative colitis []. Both compounds underscore the potential of this therapeutic approach in addressing various immune-mediated diseases.

Amiselimod

Compound Description: Amiselimod is an S1P1 receptor modulator included in a review on bioanalytical methods for quantifying S1P modulators in biological matrices [].

Relevance: While the provided abstracts don't detail Amiselimod's specific connection to ceralifimod, its inclusion in the review suggests a shared therapeutic space and analytical challenges due to their shared target (S1P1) []. This emphasizes the importance of developing robust bioanalytical methods for accurately assessing the pharmacokinetic properties of S1P modulators, including ceralifimod.

CS-0777

Compound Description: Similar to amiselimod, CS-0777 is mentioned alongside ceralifimod in a review focusing on bioanalytical methods for quantifying S1P modulators [].

Relevance: While the specific relationship between CS-0777 and ceralifimod is not explicitly stated, their inclusion in the same review implies shared analytical challenges and a common therapeutic focus on S1P modulation []. This highlights the need for accurate and sensitive bioanalytical methods to support the development and clinical application of S1P receptor modulators like ceralifimod.

GSK2018682

Compound Description: GSK2018682 is an S1P1 receptor modulator mentioned alongside ceralifimod in a review discussing bioanalytical methods for quantifying S1P modulators in biological matrices [].

Relevance: Though the specific connection between GSK2018682 and ceralifimod isn't elaborated on, their presence in the same review implies shared analytical considerations and a common focus on S1P modulation as a therapeutic strategy []. This underscores the significance of robust bioanalytical methods for evaluating the pharmacokinetic profiles of S1P receptor modulators, including ceralifimod.

Properties

CAS Number

891859-12-4

Product Name

Ceralifimod

IUPAC Name

1-[[6-[(2-methoxy-4-propylphenyl)methoxy]-1-methyl-3,4-dihydronaphthalen-2-yl]methyl]azetidine-3-carboxylic acid

Molecular Formula

C27H33NO4

Molecular Weight

435.6 g/mol

InChI

InChI=1S/C27H33NO4/c1-4-5-19-6-7-22(26(12-19)31-3)17-32-24-10-11-25-18(2)21(9-8-20(25)13-24)14-28-15-23(16-28)27(29)30/h6-7,10-13,23H,4-5,8-9,14-17H2,1-3H3,(H,29,30)

InChI Key

QDDQIPUKAXBMBX-UHFFFAOYSA-N

SMILES

CCCC1=CC(=C(C=C1)COC2=CC3=C(C=C2)C(=C(CC3)CN4CC(C4)C(=O)O)C)OC

Solubility

Soluble in DMSO, not in water

Synonyms

ONO-4641; ONO 4641; ONO4641; Ceralifimod

Canonical SMILES

CCCC1=CC(=C(C=C1)COC2=CC3=C(C=C2)C(=C(CC3)CN4CC(C4)C(=O)O)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.